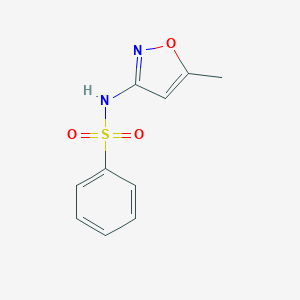

N-(5-methyl-3-isoxazolyl)benzenesulfonamide

説明

特性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNUDFDMVUDDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017800 | |

| Record name | Desaminosulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-79-7 | |

| Record name | Desaminosulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide Derivatives

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing N-(5-methyl-3-isoxazolyl)benzenesulfonamide derivatives. This class of compounds, which includes the well-known antibacterial agent sulfamethoxazole, is of significant interest in medicinal chemistry due to its broad spectrum of biological activities. This document will delve into the core synthetic pathways, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols for key transformations. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and a strong emphasis on scientific integrity and reproducibility.

Introduction: The Significance of the Isoxazole-Sulfonamide Scaffold

The combination of the isoxazole ring and a sulfonamide moiety creates a privileged scaffold in drug discovery. The isoxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to the biological activity of these molecules.[2]

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antibiotics.[3] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the production of dihydrofolic acid, a precursor to essential nucleic acids, thus exerting a bacteriostatic effect.[4]

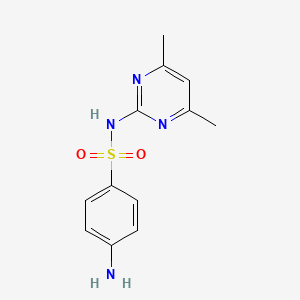

The archetypal molecule of this class, sulfamethoxazole, exemplifies the successful fusion of these two pharmacophores. It is a broad-spectrum bacteriostatic antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[5] The derivatization of the N-(5-methyl-3-isoxazolyl)benzenesulfonamide core has led to the discovery of compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities.[5][6][7] This guide will focus on the key synthetic methodologies to access this important class of molecules.

Core Synthetic Strategies

The synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide derivatives primarily revolves around two key bond formations: the construction of the isoxazole ring and the formation of the sulfonamide linkage. The sequence of these events can be varied, leading to different synthetic routes.

2.1. Strategy 1: Formation of the Sulfonamide Bond as the Key Step

This is the most direct and widely employed approach. It involves the reaction of a pre-formed 3-amino-5-methylisoxazole with a substituted benzenesulfonyl chloride. This strategy is convergent and allows for the late-stage introduction of diversity on the benzenesulfonyl portion of the molecule.

The commercial availability of 3-amino-5-methylisoxazole simplifies this synthetic route. However, for large-scale synthesis or the preparation of analogues, an efficient in-house synthesis is often required. Several methods have been reported for its preparation.[8][9][10]

One common laboratory-scale synthesis involves the reaction of hydroxylamine with a suitable three-carbon building block. For instance, reacting hydroxylamine hydrochloride with 3-hydroxybutanenitrile in the presence of a base like potassium carbonate, followed by cyclization promoted by a Lewis acid such as iron(III) chloride, yields 3-amino-5-methylisoxazole.[8]

Another approach starts from more readily available materials like ethyl acetate and acetonitrile. These can be condensed to form acetoacetonitrile, which then reacts with p-toluenesulfonyl hydrazide to form a hydrazone. Subsequent ring closure with hydroxylamine under basic conditions affords the desired 3-amino-5-methylisoxazole.[9]

The reaction between 3-amino-5-methylisoxazole and a substituted benzenesulfonyl chloride is a classic nucleophilic substitution at the sulfonyl sulfur.[11] The reaction is typically carried out in the presence of a base to neutralize the HCl generated. Pyridine is a common choice as it can also act as a catalyst.[12]

Diagram 1: General Scheme for Sulfonamide Formation

Caption: Reaction of 3-amino-5-methylisoxazole with a substituted benzenesulfonyl chloride.

A notable example is the synthesis of N-(4-acetylamino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a metabolite of sulfamethoxazole. This is achieved by reacting 3-amino-5-methylisoxazole with p-acetamidobenzenesulfonyl chloride in pyridine.[12]

Experimental Protocol: Synthesis of N-(4-acetamidophenyl)-N-(5-methyl-3-isoxazolyl)sulfonamide

Materials:

-

3-Amino-5-methylisoxazole

-

p-Acetamidobenzenesulfonyl chloride

-

Anhydrous Pyridine

-

Ethyl acetate

-

Water

-

1 M Hydrochloric acid

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 3-amino-5-methylisoxazole (1.0 eq) in anhydrous pyridine, add p-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the pyridine under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and 1 M aqueous HCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the target compound.[12]

2.2. Strategy 2: Construction of the Isoxazole Ring as the Final Step

Various methods for isoxazole synthesis have been developed, many of which are metal-free.[13] A common method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2]

Diagram 2: Retrosynthetic Analysis for Isoxazole Ring Formation Strategy

Caption: Retrosynthetic approach for building the isoxazole ring onto a sulfonamide scaffold.

For example, a terminal alkyne attached to the benzenesulfonamide backbone can react with a nitrile oxide generated in situ from an oxime to form the 3,5-disubstituted isoxazole ring.[2] This method offers high regioselectivity.

More recently, ultrasound-assisted and microwave-assisted syntheses have emerged as green and efficient alternatives for the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times.[14]

Derivatization of the N-(5-methyl-3-isoxazolyl)benzenesulfonamide Core

Once the core scaffold is synthesized, further derivatization can be carried out to explore the structure-activity relationship (SAR). The primary amine group of sulfamethoxazole (p-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) is a common site for modification.

For instance, the amino group can be acylated, alkylated, or converted to a Schiff base, which can then be used to introduce other heterocyclic moieties.[4][15] These modifications can significantly impact the pharmacological profile of the resulting compounds, leading to derivatives with enhanced antibacterial, anticancer, or anti-inflammatory properties.[5][6]

A study by Sahoo et al. describes the synthesis of a series of azo-linked sulfamethoxazole derivatives by diazotizing the amino group and coupling it with various phenolic and enolic compounds.[6][7] These derivatives exhibited interesting analgesic, anti-inflammatory, and antioxidant activities.

Characterization and Data Analysis

The synthesized N-(5-methyl-3-isoxazolyl)benzenesulfonamide derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

Table 1: Key Spectroscopic Data for a Representative Derivative

| Technique | Key Features |

| ¹H NMR | Signals for the methyl group on the isoxazole ring (singlet, ~2.3 ppm), the isoxazole proton (singlet, ~6.1 ppm), and aromatic protons. The sulfonamide NH proton often appears as a broad singlet at a downfield chemical shift.[12] |

| ¹³C NMR | Resonances for the carbons of the isoxazole and benzene rings, as well as the methyl carbon. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the sulfonamide, C=O stretch (if present), and SO₂ stretching vibrations. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the compound. |

Conclusion

The synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide derivatives is a well-established field with robust and versatile synthetic methodologies. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. The ability to readily derivatize the core scaffold provides a powerful platform for the discovery of new therapeutic agents with improved efficacy and a broader spectrum of biological activities. This guide has provided an in-depth overview of the key synthetic approaches, practical experimental guidance, and the importance of this chemical class in modern drug discovery.

References

-

An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis of Sulfamethoxazole and its analogue. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. (2023). Journal of Materials Chemistry B. Retrieved January 4, 2026, from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved January 4, 2026, from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. (2023). PLOS ONE. Retrieved January 4, 2026, from [Link]

-

Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. (2023). PLOS ONE. Retrieved January 4, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Journal of the Egyptian National Cancer Institute. Retrieved January 4, 2026, from [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Retrieved January 4, 2026, from [Link]

-

Synthesis, characterization and pharmacologically active sulfamethoxazole polymers. (2002). European Polymer Journal. Retrieved January 4, 2026, from [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. (2021). ARKA JAIN University. Retrieved January 4, 2026, from [Link]

-

P"rl, !{o. (n.d.). ARKA JAIN University. Retrieved January 4, 2026, from [Link]

- Process for the purification of 3-amino-5-methylisoxazole. (1970). Google Patents.

-

4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. (2000). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization and Antibacterial Activity of New Series of Sulfamethoxazole Derivatives. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 4, 2026, from [Link]

-

synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bear. (2018). SciSpace. Retrieved January 4, 2026, from [Link]

-

Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). ACS Medicinal Chemistry Letters. Retrieved January 4, 2026, from [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis of 3-amino-5-dodecyl-isoxazole. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

- Preparation method of 3-amino-5-methyl isoxazole. (2020). Google Patents.

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. Retrieved January 4, 2026, from [Link]

- METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (1989). Google Patents.

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2016). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 7. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 8. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 9. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 10. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]

- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Mechanism of Action of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)

Introduction

N-(5-methyl-3-isoxazolyl)benzenesulfonamide, more commonly known as Sulfamethoxazole, is a sulfonamide antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[1][2] Its efficacy lies in its ability to selectively target a crucial metabolic pathway in bacteria, a pathway that is absent in humans, thereby providing a therapeutic window. This guide provides a comprehensive exploration of the molecular mechanism of action of Sulfamethoxazole, intended for researchers, scientists, and professionals in drug development. We will delve into its primary antibacterial activity, the synergistic effects when combined with other drugs, and the emerging applications of its derivatives.

Part 1: The Core Mechanism - Inhibition of Folic Acid Synthesis

The primary antibacterial action of Sulfamethoxazole is its interference with the de novo synthesis of folic acid (vitamin B9) in bacteria.[1] Folic acid is an essential precursor for the synthesis of nucleotides, and consequently, DNA and RNA. Bacteria must synthesize their own folic acid, as they are impermeable to exogenous sources. In contrast, mammals obtain folic acid from their diet, making this pathway an ideal target for selective toxicity.

Molecular Target: Dihydropteroate Synthetase (DHPS)

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthetase (DHPS).[1] This structural mimicry allows Sulfamethoxazole to act as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a critical step in the folic acid synthesis pathway.

Signaling Pathway: Disruption of Folate Metabolism

The inhibition of DHPS by Sulfamethoxazole initiates a cascade of events that ultimately leads to bacterial cell death or growth inhibition (bacteriostatic effect). The depletion of dihydrofolate, and subsequently tetrahydrofolate, stalls the production of purines, thymidine, and certain amino acids, thereby halting DNA replication, transcription, and protein synthesis.

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfamethoxazole.

Synergistic Action with Trimethoprim

To enhance its efficacy and combat the development of bacterial resistance, Sulfamethoxazole is frequently co-administered with Trimethoprim.[1] Trimethoprim inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway. This sequential blockade of two critical steps in the same metabolic pathway results in a synergistic bactericidal effect, making the combination more potent than either drug alone.[1]

Part 2: Experimental Validation of the Mechanism of Action

The elucidation of Sulfamethoxazole's mechanism of action has been underpinned by a variety of in vitro and in vivo experiments. These protocols serve as a self-validating system to confirm the drug's activity and selectivity.

Experimental Protocol 1: In Vitro Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Sulfamethoxazole against a target bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Sulfamethoxazole: A series of twofold dilutions of Sulfamethoxazole are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted drug is inoculated with the bacterial suspension. A positive control (bacteria without drug) and a negative control (broth without bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of Sulfamethoxazole that completely inhibits visible bacterial growth.

Causality behind Experimental Choices: This method directly assesses the bacteriostatic or bactericidal effect of the compound on bacterial growth, providing a quantitative measure of its potency. The use of standardized inoculums and controls ensures reproducibility and validity.

Experimental Protocol 2: Dihydropteroate Synthetase (DHPS) Inhibition Assay

Objective: To quantify the inhibitory activity of Sulfamethoxazole on the DHPS enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant DHPS enzyme, PABA, and dihydropteridine pyrophosphate are prepared in a suitable buffer.

-

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of Sulfamethoxazole.

-

Reaction Initiation: The reaction is initiated by the addition of the substrates.

-

Detection of Product Formation: The formation of dihydropteroate is monitored over time, typically using a spectrophotometric or fluorometric method.

-

Calculation of IC50: The concentration of Sulfamethoxazole that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Causality behind Experimental Choices: This biochemical assay directly measures the interaction between the drug and its molecular target, providing direct evidence of enzyme inhibition and allowing for the determination of the inhibitor's potency.

Caption: Key Experimental Workflows for Validating the Mechanism of Action.

Part 3: Beyond Antibacterial Activity - Emerging Mechanisms of Sulfamethoxazole Derivatives

While the primary role of Sulfamethoxazole is as an antibiotic, recent research has explored the therapeutic potential of its derivatives in other areas.

Anti-inflammatory and Analgesic Effects

Certain derivatives of N-(5-methyl-3-isoxazolyl)benzenesulfonamide have been shown to exhibit anti-inflammatory and analgesic properties.[3] Molecular docking studies suggest that these compounds can bind to and inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[3] This dual functionality opens avenues for the development of novel anti-inflammatory agents with potential antimicrobial properties.

Antiviral Activity

Interestingly, benzenesulfonamide-containing derivatives have been investigated as potential inhibitors of the HIV-1 capsid (CA) protein.[4][5] These compounds have been shown to disrupt the assembly and disassembly of the viral capsid, a critical process for viral replication.[5] This highlights the versatility of the benzenesulfonamide scaffold in targeting diverse protein-protein interactions.

Conclusion

N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole) remains a clinically significant antibiotic due to its well-defined and selective mechanism of action. Its ability to competitively inhibit dihydropteroate synthetase in the bacterial folic acid synthesis pathway provides a robust rationale for its use. The synergistic combination with Trimethoprim further enhances its therapeutic value. The exploration of its derivatives for other pharmacological activities, including anti-inflammatory and antiviral effects, underscores the continued importance of this chemical scaffold in drug discovery and development. This guide provides a foundational understanding for researchers aiming to leverage this knowledge in their scientific endeavors.

References

-

4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). PharmaCompass.com. Retrieved January 4, 2026, from [Link]

-

Sahoo, B. M., et al. (2018). In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. ARKA JAIN University Journal of Science and Technology, 5(1), 1-8. Retrieved January 4, 2026, from [Link]

-

Synthesis, characterization and pharmacologically active sulfamethoxazole polymers. (2002). European Polymer Journal, 38(11), 2261-2267. Retrieved January 4, 2026, from [Link]

-

4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Developments | Pipeline Prospector - PharmaCompass.com. (n.d.). PharmaCompass.com. Retrieved January 4, 2026, from [Link]

-

Kadhim, W. R., & Abdalghani, A. A. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science Journal, 17(2), 534-541. Retrieved January 4, 2026, from [Link]

-

Bhat, M. A., et al. (2020). Synthesis of Novel Sulfamethaoxazole 4-Thiazolidinone Hybrids and Their Biological Evaluation. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Hassan, S. S. (2016). Synthesis, Characterization and Antibacterial Activity of New Series of Sulfamethoxazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 163-171. Retrieved January 4, 2026, from [Link]

-

Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. Retrieved January 4, 2026, from [Link]

-

Wang, Z., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(9), 4691-4706. Retrieved January 4, 2026, from [Link]

-

4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; silver. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Wang, Z., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. Retrieved January 4, 2026, from [Link]

-

Benzenesulfonamide, 4-amino-N-(5-(hydroxymethyl)-4-methyl-3-isoxazolyl)-. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com. (n.d.). PharmaCompass.com. Retrieved January 4, 2026, from [Link]

Sources

- 1. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 4. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-(5-methyl-3-isoxazolyl)benzenesulfonamide Analogs

Abstract

The hybrid scaffold of N-(5-methyl-3-isoxazolyl)benzenesulfonamide, the core structure of the antibiotic sulfamethoxazole, represents a privileged motif in medicinal chemistry.[1][2] Its unique combination of a sulfonamide group—a well-established pharmacophore—and a five-membered N,O-heterocyclic isoxazole ring has spurred the development of a vast library of analogs. These derivatives have demonstrated a remarkable breadth of biological activities, extending far beyond their antibacterial origins to encompass anti-inflammatory, anticancer, and antifungal properties.[3][4][5] This technical guide provides a comprehensive analysis of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these analogs. We will delve into the causality behind experimental designs, present detailed protocols for key biological assays, and offer insights into the molecular mechanisms that underpin their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the discovery of novel therapeutic agents.

The Chemical Scaffolding: A Synthesis of Opportunity

The foundational N-(5-methyl-3-isoxazolyl)benzenesulfonamide structure is a synergistic fusion of two key pharmacophores: the benzenesulfonamide and the 5-methylisoxazole ring. The sulfonamide group is a potent zinc-binding group, crucial for the inhibition of various metalloenzymes, while the isoxazole ring offers a stable, aromatic platform for substitution, allowing for the fine-tuning of steric and electronic properties.[6][7]

General Synthetic Strategy

The most common and efficient route to synthesize these analogs involves the condensation of a substituted benzenesulfonyl chloride with 3-amino-5-methylisoxazole.[8] The choice of pyridine or another tertiary amine as a base is critical, as it serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

The versatility of this synthesis lies in the commercial availability of a wide array of substituted benzenesulfonyl chlorides and the potential to modify the 4-amino group of the parent sulfamethoxazole molecule, opening avenues for extensive analog generation.[9]

Caption: General synthetic routes for N-(5-methyl-3-isoxazolyl)benzenesulfonamide analogs.

The Spectrum of Biological Activity

While initially developed for antibacterial applications, derivatization of the core scaffold has unlocked a wide range of therapeutic possibilities. The subsequent sections explore the most prominent of these activities, supported by quantitative data and mechanistic insights.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory potential of benzenesulfonamide analogs. This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[10][11]

Mechanism of Action: Inflammation is frequently mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Many sulfonamide-containing compounds, including the well-known selective COX-2 inhibitor Celecoxib, leverage the sulfonamide moiety to coordinate within the active site of the enzyme, blocking substrate access.[12] Analogs of N-(5-methyl-3-isoxazolyl)benzenesulfonamide have been shown to adopt a similar mechanism. Furthermore, some derivatives have demonstrated an ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, indicating a multi-faceted anti-inflammatory effect.[10][13]

Caption: Simplified pathway of COX inhibition by sulfonamide analogs.

Table 1: In Vivo Anti-inflammatory Activity of Selected Benzenesulfonamide Analogs

| Compound | Dose (mg/kg) | Maximum Inhibition (%) | Time (hours) | Reference Drug (Inhibition %) | Source |

|---|---|---|---|---|---|

| Analog 1 | 200 | 96.31 | 4 | Indomethacin (57.66) | [10][13] |

| Analog 2 | 200 | 72.08 | 4 | Indomethacin (57.66) | [10][13] |

| Analog 3 | 200 | 99.69 | 4 | Indomethacin (57.66) | [10][13] |

| 15d (Celecoxib Analog) | 51 µM/kg (ED50) | - | 3 | Celecoxib (86 µM/kg ED50) |[11] |

Antimicrobial Activity

The parent compound, sulfamethoxazole, is a bacteriostatic agent that functions by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9] Many new analogs retain or enhance this antimicrobial activity against a spectrum of pathogens.

Structure-Activity Relationship (SAR): Research indicates that modifications to the core structure can broaden the antimicrobial spectrum. For instance, creating polymer-drug conjugates has been shown to prolong activity and decrease drug excretion. The introduction of additional heterocyclic moieties, such as thiazolidinone or pyrazole, can also result in compounds with potent activity against both Gram-positive and Gram-negative bacteria.[14][15] Some derivatives have shown promising activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[16]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Analogs

| Compound | P. aeruginosa (µg/mL) | E. coli (µg/mL) | S. pneumoniae (µg/mL) | Source |

|---|---|---|---|---|

| OX7 | 31.25 | 15.75 | 15.75 | [14] |

| OX11 | 15.75 | 15.75 | 15.75 | [14] |

| 4a | - | - | 31.25 (vs S. aureus) |[17] |

Anticancer Activity

A burgeoning area of research is the application of N-(5-methyl-3-isoxazolyl)benzenesulfonamide analogs as anticancer agents. Their mechanism of action in this context is often linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[7][18]

Mechanism of Action: Hypoxic tumors often overexpress CA IX and XII to regulate intracellular pH (pHi) and extracellular pH (pHe), which facilitates tumor survival, proliferation, and metastasis. The sulfonamide moiety is a classic zinc-binding group that can effectively inhibit these enzymes. By inhibiting CAs, these analogs disrupt pH regulation, leading to intracellular acidosis and inducing apoptosis in cancer cells.[18] Studies have shown that specific derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including triple-negative breast cancer and colorectal carcinoma.[19][20]

Table 3: Cytotoxicity (IC50) of Selected Analogs Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 5g | DLD-1 (Colorectal) | 11.84 | [20] |

| 5j | HT-29 (Colorectal) | 9.35 | [20] |

| 8 | IGR39 (Melanoma) | 27.8 | [19] |

| 8 | MDA-MB-231 (Breast) | 20.5 |[19] |

Methodologies for Biological Evaluation

The transition from a synthesized compound to a validated lead requires a robust and reproducible set of biological assays. This section provides detailed, field-proven protocols for evaluating the primary activities of these analogs.

Workflow for Preclinical Evaluation

A logical, tiered approach is essential for efficient screening. The process begins with broad primary screening against multiple targets, followed by more focused secondary assays to determine potency and mechanism of action for the most promising "hits."

Caption: A tiered workflow for the biological evaluation of novel chemical entities.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[10][13] The choice of carrageenan as the phlogistic agent is due to its ability to induce a well-characterized, biphasic inflammatory response.

Principle: Injection of carrageenan into the rat paw induces localized inflammation and edema (swelling). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a vehicle control group.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).

-

Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This measurement is critical for ensuring that the starting paw volumes are consistent across all groups.

-

Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle (e.g., 0.5% carboxymethyl cellulose) is given to the control group.

-

Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema using the following formula: Percentage Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This in vitro assay is the gold standard for quantifying the potency of an antimicrobial agent.[14] The broth microdilution method is preferred for its efficiency and low sample consumption.

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test bacterium (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in MHB across a 96-well microtiter plate to achieve the desired concentration range (e.g., 512 µg/mL to 1 µg/mL). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader.

Conclusion and Future Perspectives

The N-(5-methyl-3-isoxazolyl)benzenesulfonamide scaffold is a testament to the power of molecular hybridization in drug discovery. Analogs derived from this core structure have consistently demonstrated a rich and diverse pharmacology, spanning anti-inflammatory, antimicrobial, and anticancer activities. The synthetic tractability of the scaffold allows for extensive chemical exploration, and the well-defined mechanisms of action provide a solid foundation for rational drug design.

Future research should focus on optimizing the selectivity of these analogs. For instance, developing derivatives with high selectivity for COX-2 over COX-1 could yield potent anti-inflammatory agents with reduced gastrointestinal side effects.[11] Similarly, designing analogs that selectively target tumor-associated carbonic anhydrase IX over other isoforms could lead to more effective and less toxic anticancer therapies.[7] The continued exploration of this remarkable chemical scaffold holds immense promise for addressing unmet needs across multiple therapeutic areas.

References

- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI.

- Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (2014). PubMed.

- Synthesis, characterization and pharmacologically active sulfamethoxazole polymers. (n.d.). Sci-Hub.

- Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. (n.d.). ACS Publications.

- Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. (n.d.). National Institutes of Health.

- In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. (n.d.). ARKA JAIN University.

- 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE. (n.d.). ChemicalBook.

- An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. (n.d.). Iraqi Journal of Pharmaceutical Sciences.

- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). ResearchGate.

- Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. (n.d.). PubMed.

- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health.

- Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). (n.d.). ResearchGate.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). ResearchGate.

- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate.

- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PubMed Central.

- Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. (2020). Baghdad Science Journal.

- Activity and toxicity of isoxazole sulfonates and sulfonamides. (n.d.). ResearchGate.

- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI.

- Benzenesulfonamide, 4-amino-N-(5-(hydroxymethyl)-4-methyl-3-isoxazolyl)-. (n.d.). PubChem.

- Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. (n.d.). PubMed.

- Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-. (n.d.). PubChem.

- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). National Institutes of Health.

- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). PubMed Central.

- synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bear. (2018). SciSpace.

- Sulfamethoxazole. (n.d.). Sigma-Aldrich.

- 4-Nitro-sulfamethoxazole. (n.d.). PubChem.

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Global Journal of Science Frontier Research.

- Biological Activities of Sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences.

- 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; 2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxy-phenyl]propan-2-ol. (n.d.). PubChem.

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PubMed Central.

Sources

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. 磺胺甲噁唑 - 4-氨基- N -(5-甲基-3-异恶唑基)苯磺酰胺, N 1 -(5-甲基异恶唑-3-基)磺胺 [sigmaaldrich.com]

- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 18. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

"physicochemical properties of N-(5-methyl-3-isoxazolyl)benzenesulfonamide"

An In-Depth Technical Guide to the Physicochemical Properties of N-(5-methyl-3-isoxazolyl)benzenesulfonamide and its Pharmaceutically Pivotal Analogue, Sulfamethoxazole

Introduction: Distinguishing a Core Structure from a Keystone Antibiotic

This guide delves into the physicochemical properties of N-(5-methyl-3-isoxazolyl)benzenesulfonamide. It is critical, however, to immediately address a pivotal distinction for researchers in drug development. While N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a defined chemical entity, the vast majority of scientific and pharmaceutical research is focused on its 4-amino derivative: 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide , universally known as the antibiotic Sulfamethoxazole .[1][2]

N-(5-methyl-3-isoxazolyl)benzenesulfonamide represents the core chemical scaffold, while the addition of the 4-amino group transforms it into a potent therapeutic agent.[] This guide will first detail the known properties of the core scaffold and then provide an in-depth exploration of sulfamethoxazole, reflecting its overwhelming importance in medicinal chemistry and clinical practice. Understanding the physicochemical properties of sulfamethoxazole is fundamental to its formulation, delivery, and therapeutic efficacy.[4]

Part 1: The Core Scaffold: N-(5-methyl-3-isoxazolyl)benzenesulfonamide

This compound serves as a foundational structure. While not a therapeutic agent in itself, its properties are relevant in the context of synthesis and as a potential impurity or metabolite.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | [5] |

| Molecular Formula | C₁₀H₁₀N₂O₃S | |

| Molecular Weight | 238.27 g/mol | [6] |

| LogP (Predicted) | 1.78 | [7] |

| Topological Polar Surface Area (TPSA) | 72.2 Ų | [7] |

| Physical Form | Solid |

Part 2: The Active Pharmaceutical Ingredient: Sulfamethoxazole

Sulfamethoxazole is a sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[][8] Its physicochemical characteristics are paramount to its behavior as a drug.

Comprehensive Physicochemical Properties of Sulfamethoxazole

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | [2][8] |

| CAS Number | 723-46-6 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [8] |

| Molecular Weight | 253.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][9] |

| Melting Point | 168-179 °C | [1][9] |

| Solubility | - Very slightly soluble in water. - Freely soluble in acetone. - Sparingly soluble in ethanol. - Soluble in dilute acids and alkalis. | [9] |

| pKa | 5.81 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.89 | [1] |

| UV/Vis Absorbance (λmax) | 271 nm | [8][10] |

Synthesis Pathway of Sulfamethoxazole

The synthesis of sulfamethoxazole is a multi-step process that underscores the importance of understanding reaction mechanisms and intermediates. A common pathway involves the reaction of 3-amino-5-methylisoxazole with p-acetamidobenzenesulfonyl chloride, followed by hydrolysis to remove the acetyl protecting group.[11]

Caption: A generalized workflow for the synthesis of Sulfamethoxazole.

Analytical Characterization of Sulfamethoxazole

Accurate determination of sulfamethoxazole in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.[12][13]

Protocol: Reverse-Phase HPLC for Sulfamethoxazole Quantification

-

Preparation of Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) is prepared. The pH is adjusted to approximately 2.6 using dilute phosphoric acid.[13] The mobile phase should be filtered and degassed.

-

Standard Solution Preparation: A stock solution of sulfamethoxazole reference standard is prepared in methanol.[13] Working standards are prepared by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve.

-

Sample Preparation: For solid dosage forms, tablets are crushed, and a precise weight is dissolved in methanol, sonicated, and diluted to a known volume. The solution is filtered before injection.[12]

-

Chromatographic Conditions:

-

Data Analysis: A calibration curve is generated by plotting the peak area of the standard solutions against their concentration. The concentration of sulfamethoxazole in the sample is determined from this curve.

Caption: Workflow for the quantitative analysis of Sulfamethoxazole via HPLC.

Part 3: The Interplay of Physicochemical Properties and Drug Development

The physicochemical properties of sulfamethoxazole are not mere data points; they are critical determinants of its behavior in a pharmaceutical context.

-

Solubility and Bioavailability: Sulfamethoxazole's poor aqueous solubility is a significant challenge.[9] Its solubility is pH-dependent due to the acidic sulfonamide proton (pKa ~5.8).[1] In the acidic environment of the stomach, it is less soluble, which can affect its dissolution rate and subsequent absorption. Formulations often utilize strategies to enhance solubility, such as using the sodium salt or co-solvents.

-

LogP and Membrane Permeability: With a LogP of 0.89, sulfamethoxazole is moderately lipophilic.[1] This property facilitates its passage across biological membranes, including the bacterial cell wall and the gastrointestinal lining, which is essential for its absorption and mechanism of action.

-

pKa and Distribution: The pKa of 5.81 means that at physiological pH (~7.4), a significant portion of sulfamethoxazole exists in its ionized (anionic) form.[1] This influences its distribution into tissues and its potential for plasma protein binding.

-

Crystalline Form and Stability: As a crystalline solid, sulfamethoxazole is generally stable.[9] However, it can be sensitive to light, necessitating appropriate storage conditions to prevent degradation.[9] Understanding its solid-state properties is crucial for preventing polymorphism, which could impact dissolution and bioavailability.

Caption: The influence of key physicochemical properties on drug development stages.

Conclusion

A thorough understanding of the physicochemical properties of N-(5-methyl-3-isoxazolyl)benzenesulfonamide and, more critically, its 4-amino analogue sulfamethoxazole, is indispensable for researchers, scientists, and drug development professionals. These properties—from solubility and pKa to partition coefficient and solid-state form—govern every aspect of the drug's journey, from chemical synthesis and analysis to its ultimate therapeutic action in the patient. The data and protocols presented in this guide offer a foundational framework for informed research and development involving this vital sulfonamide antibiotic.

References

-

Sci-Hub. Synthesis, characterization and pharmacologically active sulfamethoxazole polymers. [Link]

-

ResearchGate. Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). [Link]

-

ResearchGate. Physicochemical properties of sulfamethoxazole. [Link]

-

Cheméo. Chemical Properties of Sulfamethoxazole (CAS 723-46-6). [Link]

-

Journal of Kufa for Chemical Sciences. New spectrophotometric determination sulfamethoxazole drug via various analytical methods in pharmaceutical formulation. [Link]

-

Journal of Pharmaceutical and Applied Chemistry. An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. [Link]

-

History of Medicine. Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. [Link]

-

Brieflands. Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. [Link]

-

UMT Journals. View of Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. [Link]

-

Googleapis.com. AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]

-

PubChem - NIH. 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; silver. [Link]

-

PubChem. Benzenesulfonamide, 4-amino-N-(5-(hydroxymethyl)-4-methyl-3-isoxazolyl)-. [Link]

-

Pharmaffiliates. 4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide. [Link]

-

Pharmaffiliates. 4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. [Link]

-

gsrs. 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE. [Link]

-

Pharmaffiliates. N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-4-nitrobenzenesulfonamide. [Link]

-

PubChem. Benzenesulfonamide | C6H7NO2S | CID 7370. [Link]

Sources

- 1. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide(723-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Sulfamethoxazole (CAS 723-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(5-Methyl-3-isoxazolyl)benzenesulfonamide [lgcstandards.com]

- 6. N-(5-Methylisoxazol-3-yl)benzenesulfonamide | 13053-79-7 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Sulfamethoxazole | 723-46-6 [chemicalbook.com]

- 10. brieflands.com [brieflands.com]

- 11. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]

- 12. historymedjournal.com [historymedjournal.com]

- 13. journals.umt.edu.pk [journals.umt.edu.pk]

The Versatility of the N-(5-methyl-3-isoxazolyl)benzenesulfonamide Scaffold: A Technical Guide for Drug Design

Foreword: Beyond a Single Identity

To the dedicated researcher in drug discovery, a chemical scaffold is a canvas of possibilities. The N-(5-methyl-3-isoxazolyl)benzenesulfonamide core is a prime example of a scaffold that has transcended its initial identity. While widely recognized as the backbone of the classical antimicrobial agent Sulfamethoxazole, its journey in medicinal chemistry is far more diverse and nuanced. This technical guide delves into the multifaceted applications of this privileged structure, offering insights into its role in the design of targeted therapies for inflammation, cancer, and beyond. We will explore the chemical rationale behind its versatility, provide detailed experimental workflows, and present structure-activity relationship (SAR) data to empower your own drug design endeavors.

The Enduring Legacy: Antimicrobial Activity

The story of the N-(5-methyl-3-isoxazolyl)benzenesulfonamide scaffold begins with Sulfamethoxazole (4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide). Its mechanism of action is a textbook example of antimetabolite theory.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. Sulfamethoxazole, due to its structural mimicry of PABA, acts as a competitive inhibitor of DHPS. This disruption of folic acid synthesis ultimately halts the production of essential nucleic acids and amino acids, leading to bacteriostasis.

Caption: Competitive inhibition of DHPS by Sulfamethoxazole.

Synthesis of the Core Scaffold: A Representative Protocol

The synthesis of the parent scaffold can be achieved through the condensation of 3-amino-5-methylisoxazole with a substituted benzenesulfonyl chloride. The following is a general protocol for the synthesis of N-(4-acetamido-N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide, a metabolite of Sulfamethoxazole.[1]

Experimental Protocol: Synthesis of N-(4-acetamido-N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide

-

Reaction Setup: In a round-bottom flask, dissolve 4-acetamidobenzene-1-sulfonyl chloride (1.0 eq) and 3-amino-5-methylisoxazole (1.05 eq) in anhydrous pyridine.

-

Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up:

-

Remove the pyridine under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the desired product.

A New Frontier: Selective COX-2 Inhibition for Anti-inflammatory Therapy

The N-(5-methyl-3-isoxazolyl)benzenesulfonamide scaffold underwent a significant evolution with the discovery of its potent and selective cyclooxygenase-2 (COX-2) inhibitory activity. This led to the development of Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide), a non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action and SAR

COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The key structural features of Valdecoxib that contribute to its COX-2 selectivity are:

-

The Benzenesulfonamide Moiety: This group is crucial for binding to a specific side pocket present in the active site of COX-2, which is absent in COX-1.

-

The Phenyl Group at the 3-position of the Isoxazole: This group occupies the main channel of the COX active site.

-

The Methyl Group at the 5-position of the Isoxazole: This group contributes to the overall binding affinity.

| Compound | R1 (at phenyl) | R2 (at isoxazole) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Valdecoxib | H | Phenyl | 0.005 | >100 | >20000 |

| Analog A | 4-F | Phenyl | 0.003 | >100 | >33333 |

| Analog B | H | 4-Fluorophenyl | 0.010 | >100 | >10000 |

Data is illustrative and compiled from various sources for comparative purposes.

Synthesis of Valdecoxib Analogs

A common synthetic route to Valdecoxib and its analogs involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enolate.

Sources

"spectroscopic analysis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide"

An In-depth Technical Guide to the Spectroscopic Analysis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide. Direct analytical data for this specific molecule is not extensively published. Therefore, this guide establishes a robust analytical framework by leveraging extensive data from its structural analog, the antibiotic Sulfamethoxazole [4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide]. By comparing and contrasting the expected spectral features, this document offers researchers, scientists, and drug development professionals a predictive and practical guide to the characterization of N-(5-methyl-3-isoxazolyl)benzenesulfonamide using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Rationale of Analog-Based Analysis

N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a sulfonamide derivative sharing a core structure with the widely studied antibiotic, Sulfamethoxazole. The primary structural difference is the absence of a para-amino group on the benzenesulfonyl moiety. This single functional group modification significantly, yet predictably, alters the molecule's electronic and vibrational properties, providing a valuable case study in spectroscopic interpretation. Understanding these differences is crucial for impurity identification in Sulfamethoxazole synthesis, metabolite characterization, or the development of new related chemical entities.[1]

This guide is structured to first present the foundational spectroscopic data for Sulfamethoxazole, followed by a detailed, reasoned analysis of the expected spectral characteristics of N-(5-methyl-3-isoxazolyl)benzenesulfonamide.

Molecular Structures

Caption: Comparative molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. The absence of the para-amino group in N-(5-methyl-3-isoxazolyl)benzenesulfonamide introduces highly predictable changes in both the ¹H and ¹³C NMR spectra compared to Sulfamethoxazole.

¹H NMR Spectroscopy

Reference Spectrum: Sulfamethoxazole The ¹H NMR spectrum of Sulfamethoxazole in DMSO-d₆ typically exhibits distinct signals corresponding to its symmetric structure.[2][3]

-

Aromatic Protons: Two doublets in the aromatic region (typically ~6.6-7.7 ppm), representing an AA'BB' system due to the para-substituted benzene ring.

-

Amino Protons (NH₂): A broad singlet, exchangeable with D₂O, often around 5.9-6.0 ppm.

-

Sulfonamide Proton (SO₂NH): A broad singlet, exchangeable with D₂O, typically downfield (~10.5-11.5 ppm).

-

Isoxazole Proton (C4-H): A sharp singlet around 6.1-6.2 ppm.

-

Methyl Protons (CH₃): A sharp singlet around 2.2-2.3 ppm.

Predicted Spectrum: N-(5-methyl-3-isoxazolyl)benzenesulfonamide The removal of the electron-donating amino group will cause a general downfield shift for the aromatic protons and introduce more complex splitting patterns.

-

Aromatic Protons: The simple AA'BB' system will be replaced by a more complex multiplet for the five protons of the monosubstituted benzene ring, likely spanning the range of 7.5-8.0 ppm. The two protons ortho to the electron-withdrawing sulfonyl group will be the most downfield.

-

Amino Protons (NH₂): This signal will be absent.

-

Sulfonamide Proton (SO₂NH): Expected to remain a broad, downfield singlet, potentially with a slight shift.

-

Isoxazole Proton (C4-H): Expected to remain a sharp singlet with minimal shift (~6.1-6.3 ppm).

-

Methyl Protons (CH₃): Expected to remain a sharp singlet with minimal shift (~2.2-2.4 ppm).

| Proton Type | Sulfamethoxazole (Predicted δ, ppm) | N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Predicted δ, ppm) | Key Difference |

| Aromatic | ~6.6-7.7 (AA'BB' system) | ~7.5-8.0 (Complex multiplet) | Splitting pattern and downfield shift |

| -NH₂ | ~5.9-6.0 (Broad singlet) | Absent | Signal absence |

| -SO₂NH- | ~10.5-11.5 (Broad singlet) | ~10.5-11.5 (Broad singlet) | Minimal change expected |

| Isoxazole C4-H | ~6.1-6.2 (Singlet) | ~6.1-6.3 (Singlet) | Minimal change expected |

| -CH₃ | ~2.2-2.3 (Singlet) | ~2.2-2.4 (Singlet) | Minimal change expected |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct insight into the carbon framework. The key changes will be observed in the chemical shifts of the aromatic carbons.

Reference Data: Sulfamethoxazole The para-amino group strongly shields the ipso-carbon (C4) and the ortho-carbons (C2, C6), while deshielding the meta-carbons (C3, C5).

Predicted Data: N-(5-methyl-3-isoxazolyl)benzenesulfonamide In the absence of the amino group, the chemical shifts of the benzene ring carbons will more closely resemble those of a benzenesulfonamide parent structure. This results in a general deshielding (downfield shift) of C4, C2, and C6 compared to Sulfamethoxazole. The number of distinct aromatic signals will increase from three (due to symmetry in Sulfamethoxazole) to four for the monosubstituted ring. Isomer determination in related isoxazole systems can often be definitively accomplished using ¹³C NMR.[4]

| Carbon Type | Sulfamethoxazole (Predicted δ, ppm) | N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Predicted δ, ppm) | Key Difference |

| Aromatic C1 (ipso-S) | ~130-135 | ~135-140 | Deshielding |

| Aromatic C2, C6 | ~128-130 | ~127-129 | Minor Shift |

| Aromatic C3, C5 | ~113-115 | ~129-131 | Strong Deshielding |

| Aromatic C4 | ~152-154 | ~133-135 | Strong Shielding |

| Isoxazole C3 | ~160-165 | ~160-165 | Minimal change expected |

| Isoxazole C4 | ~95-100 | ~95-100 | Minimal change expected |

| Isoxazole C5 | ~170-175 | ~170-175 | Minimal change expected |

| -CH₃ | ~12-14 | ~12-14 | Minimal change expected |

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying functional groups based on their vibrational frequencies. The sulfonamide group has characteristic stretching frequencies.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform baseline correction and peak picking.

Caption: A typical workflow for ATR-FTIR analysis.

Reference Spectrum: Sulfamethoxazole

-

N-H Stretching (NH₂): Two distinct bands around 3470 cm⁻¹ and 3380 cm⁻¹ (asymmetric and symmetric stretching).[7]

-

N-H Stretching (SO₂NH): A single band around 3300 cm⁻¹.[7]

-

S=O Stretching: Strong, characteristic bands for asymmetric (~1310-1330 cm⁻¹) and symmetric (~1140-1160 cm⁻¹) stretching of the sulfonyl group.[8]

-

C=N Stretching (Isoxazole): A band around 1620-1650 cm⁻¹.[9]

Predicted Spectrum: N-(5-methyl-3-isoxazolyl)benzenesulfonamide The most significant change will be the disappearance of the primary amine N-H stretching bands.

-

N-H Stretching (NH₂): The two bands at ~3470 and ~3380 cm⁻¹ will be absent.

-

N-H Stretching (SO₂NH): The band around 3300 cm⁻¹ will remain.

-

S=O Stretching: The strong asymmetric and symmetric bands will be present, with minimal shifts expected (~1310-1330 cm⁻¹ and ~1140-1160 cm⁻¹).[8]

-

C-H Aromatic Stretching: Bands will be present above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Bands in the 1450-1600 cm⁻¹ region will be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and offering structural clues.[10]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

-

Infuse the sample directly into the ESI source at a constant flow rate.

-

Optimize source parameters (e.g., capillary voltage, desolvation temperature, gas flow) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum.

-

For structural confirmation, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Reference Data: Sulfamethoxazole

-

Molecular Weight: 253.28 g/mol .[11]

-

[M+H]⁺ Ion: m/z 254.[12]

-

Key Fragments: Common fragments include m/z 156 (loss of the isoxazole amine), m/z 108 (sulfanilyl fragment), and m/z 92 (aniline fragment).[12][13]

Predicted Data: N-(5-methyl-3-isoxazolyl)benzenesulfonamide

-

Molecular Weight: 238.28 g/mol .

-

[M+H]⁺ Ion: Expected at m/z 239.

-

Key Fragments: The fragmentation pattern will differ due to the absence of the amino group.

-

The fragment at m/z 156 from Sulfamethoxazole will be absent. A corresponding fragment at m/z 141 (benzenesulfonyl cation) is expected.

-

Loss of the isoxazole amine would lead to a fragment at m/z 141.

-

The aniline-related fragments (m/z 108, 92) will be absent. Instead, fragments corresponding to the phenyl group (m/z 77) may be observed.

-

The isoxazole-containing fragment (cleavage of the S-N bond) should remain at m/z 98.

-

| Ion/Fragment | Sulfamethoxazole (m/z) | N-(5-methyl-3-isoxazolyl)benzenesulfonamide (m/z) | Origin/Comment |

| [M+H]⁺ | 254 | 239 | Protonated Molecule |

| [C₆H₄(NH₂)SO₂]⁺ | 156 | Absent | Sulfanilyl cation |

| [C₆H₅SO₂]⁺ | Absent | 141 | Benzenesulfonyl cation |

| [C₄H₆N₂O]⁺ | 98 | 98 | Isoxazole amine fragment |

| [C₆H₄NH₂]⁺ | 92 | Absent | Aniline fragment |

| [C₆H₅]⁺ | Absent | 77 | Phenyl fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by chromophores within a molecule. The electronic transitions, typically π→π* and n→π*, are sensitive to the molecular structure and solvent.

Experimental Protocol: UV-Vis Spectrophotometry

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or a buffer).

-

Perform serial dilutions to create a series of standards within the linear range of the instrument (typically absorbance < 1.0).

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Record the absorbance spectrum over a range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Reference Spectrum: Sulfamethoxazole Sulfamethoxazole has a distinct UV absorption profile due to the aniline-like chromophore. In neutral or slightly acidic solution, it typically shows a strong absorption maximum (λmax) around 262-266 nm.[14][15] This band is attributed to the π→π* transition of the aniline part of the molecule.[15] The λmax is pH-dependent.[16]

Predicted Spectrum: N-(5-methyl-3-isoxazolyl)benzenesulfonamide The removal of the para-amino group, a powerful auxochrome, will cause a significant change in the UV-Vis spectrum.

-

λmax: A significant hypsochromic (blue) shift is expected. The primary chromophore will be the benzenesulfonamide group itself. The λmax will likely be much lower, possibly in the 220-230 nm range, with a lower molar absorptivity compared to Sulfamethoxazole.

-

pH Dependence: The spectrum is expected to be much less sensitive to pH changes compared to Sulfamethoxazole, as the primary ionizable group affecting the main chromophore (the amino group) is absent.

Caption: Predicted comparative UV-Vis spectra.

Conclusion

The spectroscopic characterization of N-(5-methyl-3-isoxazolyl)benzenesulfonamide can be effectively achieved through a multi-technique approach. While direct literature data is sparse, a robust and scientifically sound analysis is possible by leveraging the extensive data available for its structural analog, Sulfamethoxazole. The key differentiating features—the absence of the para-amino group's signals in ¹H and IR spectra, the altered aromatic patterns in NMR, the shift in molecular weight and fragmentation in MS, and the significant hypsochromic shift in the UV-Vis spectrum—provide a clear and definitive analytical signature for the target molecule. This guide provides the foundational principles and expected data to enable researchers to confidently identify and characterize N-(5-methyl-3-isoxazolyl)benzenesulfonamide in various research and development settings.

References

-

SynThink. (n.d.). Sulfamethoxazole EP Impurities & USP Related Compounds. Retrieved from SynThink website.[1]

-

Deshpande, A. D., & Bahekar, R. H. (2014). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. American Journal of Clinical Pathology, 141(4), 543–550.[17]

-

Clearsynth. (n.d.). Sulfamethoxazole EP Impurity C. Retrieved from Clearsynth website.[18]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society (Resumed), 669.[5]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from ResearchGate.[19]

-

Pharmaffiliates. (n.d.). Sulfamethoxazole-impurities. Retrieved from Pharmaffiliates Analytics & Synthetics (P) Ltd.[20]

-

Vekey, K., & Tamás, J. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(10), 962–971.[10]

-

ResearchGate. (n.d.). Sulfamethoxazole Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method. Retrieved from ResearchGate.[14]

-

Kanagaraj, G., & Rao, G. N. (1994). Synthesis and Characterization of Some First Row Transition Metal Complexes of 4-Amino-N-(5-methyl-3-isoxazolyl-benzenesulfonamide (Sulfamethoxazole). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 24(5), 749-762.[21]

-

SynZeal. (n.d.). Sulfamethoxazole Impurities. Retrieved from SynZeal Research Pvt. Ltd.[11]

-

ResearchGate. (n.d.). (A) Absorption spectrum of sulfamethoxazole (STZ) at a concentration of.... Retrieved from ResearchGate.[15]

-

Al-Khafaji, F. H. (2010). Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. International Journal of Pharmaceutical Research, 5(1), 31-36.[22]

-

Khan, S. N., & Khan, A. U. (2016). Non-covalent binding analysis of sulfamethoxazole to human serum albumin: Fluorescence spectroscopy, UV–vis, FT-IR, voltammetric and molecular modeling. Journal of Photochemistry and Photobiology B: Biology, 158, 1-9.[23]

-

ResearchGate. (n.d.). The ESI mass spectrum of fragmentation of sulfamethoxazole and trimethoprim showing the parents. Retrieved from ResearchGate.[12]

-

SynZeal. (n.d.). Sulfamethoxazole EP Impurity F. Retrieved from SynZeal Research Pvt. Ltd.[24]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from ResearchGate.[25]

-

Jayakumar, R., Rajkumar, M., & Nagendran, N. (2002). Synthesis, characterization and pharmacologically active sulfamethoxazole polymers. Reactive and Functional Polymers, 52(2), 125-134.

-